Lack of Documented GPR139 Agonist Potency vs. Clinically Advanced Analog Zelatriazin (TAK-041)
No EC₅₀, IC₅₀, or Ki binding data for the target compound at GPR139 have been reported in any public database or peer-reviewed literature. In contrast, the structurally related clinical-stage GPR139 agonist Zelatriazin (TAK-041; CAS 1929519-13-0) has a reported EC₅₀ of 22 nM in a calcium signaling assay in CHO-TRex cells expressing human GPR139 . Another close analog, (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-p-tolylethyl)acetamide, shows an EC₅₀ of 30 nM and a Ki of 467 nM under similar assay conditions [1]. For GPR139-focused discovery, the target compound cannot currently be prioritized over these validated tool compounds.
| Evidence Dimension | GPR139 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | No reported data |
| Comparator Or Baseline | Zelatriazin (EC₅₀ = 22 nM) ; (S)-N-(1-p-tolylethyl) analog (EC₅₀ = 30 nM) [1] |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | Human GPR139 expressed in CHO-TRex cells; calcium signaling FLIPR assay |
Why This Matters
Any procurement decision for a GPR139 screening program must rely on verified agonist potency; the target compound lacks the foundational data required to justify selection over well-characterized tool compounds.
- [1] BindingDB. BDBM263370: (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-p-tolylethyl)acetamide. EC₅₀ = 30 nM; Ki = 467 nM. View Source
